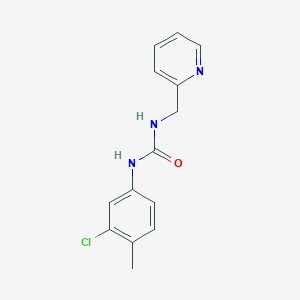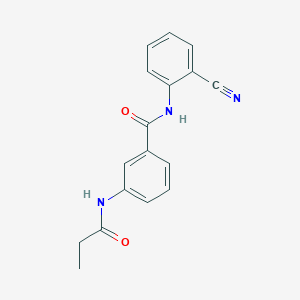
N-(3-chloro-4-methylphenyl)-N'-(2-pyridinylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-N'-(2-pyridinylmethyl)urea, commonly known as CMU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMU belongs to the class of urea derivatives and has been found to exhibit a wide range of pharmacological properties, including anticonvulsant, analgesic, and anxiolytic effects. In
作用機序
The exact mechanism of action of CMU is not fully understood. However, it has been proposed that CMU acts on the central nervous system by modulating the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. CMU has been shown to enhance the binding of GABA to its receptors, leading to an increase in inhibitory neurotransmission. This, in turn, leads to the anticonvulsant, analgesic, and anxiolytic effects of CMU.
Biochemical and Physiological Effects
CMU has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the frequency and severity of seizures in animal models of epilepsy. CMU has also been shown to reduce pain sensitivity in animal models of neuropathic pain. Additionally, CMU has been found to reduce anxiety-like behavior in animal models of anxiety. CMU has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of CMU is its broad range of pharmacological properties. This makes it a versatile compound that can be used in a wide range of experimental settings. Additionally, CMU has been found to be well-tolerated in animal models, with few adverse effects reported. However, one limitation of CMU is its relatively low potency compared to other anticonvulsant and analgesic compounds. This may limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for the study of CMU. One area of research is the development of more potent analogs of CMU that can be used in the treatment of neurological disorders. Another area of research is the investigation of the anti-inflammatory and anti-tumor properties of CMU, with the goal of developing new cancer therapies. Additionally, the exact mechanism of action of CMU needs to be further elucidated to fully understand its pharmacological properties. Finally, the safety and efficacy of CMU in human clinical trials need to be investigated to determine its potential as a therapeutic agent.
合成法
The synthesis of CMU involves the reaction of 3-chloro-4-methylbenzoyl chloride with 2-pyridinemethanol in the presence of a base such as triethylamine. The resulting intermediate is then treated with urea to yield CMU. The synthesis of CMU has been optimized to produce high yields and purity, making it suitable for large-scale production.
科学的研究の応用
CMU has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. CMU has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, CMU has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-10-5-6-11(8-13(10)15)18-14(19)17-9-12-4-2-3-7-16-12/h2-8H,9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOGFAFSMHCIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823416 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5481962.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5481971.png)
![N,2-dimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5481978.png)
![1-(hydroxymethyl)-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5481980.png)
![4-[(cyclopropylcarbonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5481984.png)
![N-cyclopropyl-1'-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5481995.png)
![3-(2-hydroxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl)-N,N-dimethyl-1-propanesulfonamide](/img/structure/B5482010.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5482012.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxy-6-nitrophenol](/img/structure/B5482014.png)
![4-(4-methylphenoxy)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5482015.png)
![4-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5482019.png)
![N-[1-(3-methoxyphenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B5482022.png)
